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Compound of Interest

Compound Name: Tris(tert-pentoxy)silanol

Cat. No.: B100008 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tris(tert-
pentoxy)silanol (TPS) as a precursor for the atomic layer deposition (ALD) of silicon dioxide

(SiO₂) thin films. This document includes key properties of the precursor, detailed experimental

protocols for its application in ALD, and a summary of the resulting film characteristics.

Precursor: Tris(tert-pentoxy)silanol (TPS)
Tris(tert-pentoxy)silanol is an organosilicon compound increasingly utilized as a precursor for

the deposition of high-quality silicon dioxide films, particularly in rapid ALD processes.[1][2] Its

chemical structure features a central silicon atom bonded to three tert-pentoxy groups and one

hydroxyl group, which influences its reactivity and thermal properties, making it suitable for ALD

applications.[3]

Chemical and Physical Properties:
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Property Value

CAS Number 17906-35-3

Molecular Formula C₁₅H₃₄O₄Si

Molecular Weight 306.51 g/mol

Appearance Clear, colorless liquid

Density 0.944 g/mL at 25 °C

Boiling Point 96-99 °C at 3-4 torr

Vapor Pressure 1 torr @ 84 °C

Source:[4]

Safety Information:

Tris(tert-pentoxy)silanol may cause long-lasting harmful effects to aquatic life.[5] It is

recommended to handle the compound in a well-ventilated area and wear appropriate personal

protective equipment, including gloves and safety glasses.[6] For detailed safety information,

consult the Safety Data Sheet (SDS).[5][6]

Atomic Layer Deposition of SiO₂ using TPS
Tris(tert-pentoxy)silanol is particularly effective in rapid ALD (RALD) processes for depositing

SiO₂ films, often utilizing a catalyst such as trimethylaluminum (TMA).[2][7][8] This method can

achieve significantly higher growth rates than conventional ALD while maintaining the hallmark

self-limiting growth and excellent conformality.[2] The process generally involves the sequential

exposure of the substrate to the catalyst (e.g., TMA) and then to the TPS precursor.

Experimental Workflow
The following diagram illustrates a typical rapid ALD cycle for SiO₂ deposition using TMA as a

catalyst and TPS as the silicon precursor.
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Caption: A schematic of a rapid ALD cycle for SiO₂ deposition.

Experimental Protocol: Rapid ALD of SiO₂
This protocol is a generalized procedure based on published literature for the deposition of

SiO₂ thin films using Tris(tert-pentoxy)silanol and trimethylaluminum in a rapid ALD process.

[7][8] Actual parameters may need to be optimized for specific ALD reactors and substrate

types.

Materials and Equipment:

ALD Reactor equipped with precursor delivery systems for TMA and TPS

Tris(tert-pentoxy)silanol (≥99.99% purity)

Trimethylaluminum (TMA)

High-purity inert gas (e.g., Argon, Nitrogen) for carrier and purging

Substrates (e.g., silicon wafers)

Substrate holder and heating system

Vacuum pump and pressure gauges

Procedure:
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Substrate Preparation: Clean the substrates using a standard procedure (e.g., RCA clean for

silicon wafers) to remove any organic and inorganic contaminants. Load the cleaned

substrates into the ALD reactor.

Reactor Setup:

Heat the ALD reactor to the desired deposition temperature (e.g., 120-250 °C).[7]

Heat the Tris(tert-pentoxy)silanol precursor canister to a stable temperature (e.g., 80 °C)

to ensure adequate vapor pressure.[8]

Set the inert gas flow rates for precursor delivery and purging. A typical carrier gas flow

rate for TPS is 50 sccm.[8]

Maintain a stable deposition pressure, for instance, 0.6 Torr during the purge steps.[8]

Deposition Cycle: The rapid ALD process consists of a sequence of four steps, which are

repeated to achieve the desired film thickness:

Step 1: TMA Pulse: Introduce TMA vapor into the reactor chamber for a set duration (e.g.,

2 seconds).[8] The TMA acts as a catalyst, preparing the surface for the subsequent TPS

reaction.

Step 2: Purge: Stop the TMA flow and purge the reactor with inert gas for a specified time

(e.g., 4 seconds) to remove any unreacted TMA and gaseous byproducts.[8]

Step 3: TPS Pulse: Introduce Tris(tert-pentoxy)silanol vapor into the reactor chamber.

The pulse time can vary significantly depending on the desired growth per cycle and

temperature (e.g., 40-70 seconds).[8]

Step 4: Purge: Stop the TPS flow and purge the reactor with inert gas for an extended

period (e.g., 120 seconds) to ensure complete removal of the precursor and reaction

byproducts.[8]

Repeat Cycles: Repeat the deposition cycle (Steps 1-4) until the target SiO₂ film thickness is

achieved.
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Post-Deposition: Cool down the reactor under an inert gas atmosphere before removing the

coated substrates.

Film Properties and Data
The properties of the deposited SiO₂ films are highly dependent on the ALD process

parameters. The following tables summarize key quantitative data from studies using Tris(tert-
pentoxy)silanol.

Table 1: Growth Per Cycle (GPC) at Various Temperatures

Deposition Temperature
(°C)

Growth Per Cycle
(nm/cycle)

Reference

120 35 [7]

140 ~28 [8]

185 -

230 -

250 10.5 [7]

Table 2: Influence of TPS Pressure and Temperature on Growth Rate

Temperature (°C) TPS Pressure (Torr)
SiO₂ Thickness per
Exposure (Å)

150 ~1 125-140

175 ~1 125-140

Source:[1]

Table 3: Electrical and Physical Properties of Rapid ALD SiO₂ Films
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Property Value Growth Temperature (°C)

Film Density (g/cm³) ~2 140, 185, 230

Leakage Current (A at 8

MV/cm)
2.5 x 10⁻¹¹ Not specified

Breakdown Field (MV/cm) > 11 All growth temperatures

Dielectric Constant 4.15 - 6.14
Increases with decreasing

temperature

Source:[7][8]

Proposed Reaction Mechanism
The rapid growth of SiO₂ using TPS and a catalyst like TMA is believed to involve the formation

of siloxane polymer chains at the catalytically active sites, followed by cross-linking of these

chains to form a dense SiO₂ film.[1]

Proposed Mechanism

Catalyst-activated surface TPS Adsorption and
Siloxane Polymerization

TPS Exposure Cross-linking of
Polymer Chains

Increased Temperature
or Delay Time

Dense SiO₂ Film

Click to download full resolution via product page

Caption: A simplified logical flow of the proposed RALD mechanism.

Lower temperatures and higher TPS fluxes tend to favor the polymerization step, leading to

higher growth rates, while higher temperatures or longer delay times between precursor pulses

promote the cross-linking reaction, which can be self-limiting.[1] The presence of Lewis base

impurities, such as pyridine derivatives, in the TPS precursor can also catalyze both the initial

nucleation and the cross-linking reaction.[1][9]
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Conclusion
Tris(tert-pentoxy)silanol has emerged as a valuable precursor for the atomic layer deposition

of high-quality silicon dioxide thin films, especially in applications demanding high throughput.

The use of a catalyst in a rapid ALD process allows for exceptionally high growth rates while

maintaining excellent film properties. The detailed protocols and data presented in these notes

provide a solid foundation for researchers and scientists to implement and optimize SiO₂ ALD

processes using this precursor for a variety of applications, from semiconductor manufacturing

to advanced materials research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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